molecular formula C9H10N4O B12115503 (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene

Katalognummer: B12115503
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: UYERJPFTBMSELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene is a heterocyclic compound that features a quinoxaline core with a methoxy group at the 3-position and a diazene moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of the methoxy group and the diazene moiety. The reaction conditions typically involve the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the diazene moiety to amine groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but lack the methoxy and diazene groups.

    Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents at the 3- and 2-positions.

    Diazene Compounds: Compounds containing the diazene moiety but with different core structures.

Uniqueness

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene is unique due to the combination of the methoxy group and the diazene moiety on the quinoxaline core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

Molekularformel

C9H10N4O

Molekulargewicht

190.20 g/mol

IUPAC-Name

(3-methoxy-3,4-dihydroquinoxalin-2-yl)diazene

InChI

InChI=1S/C9H10N4O/c1-14-9-8(13-10)11-6-4-2-3-5-7(6)12-9/h2-5,9-10,12H,1H3

InChI-Schlüssel

UYERJPFTBMSELR-UHFFFAOYSA-N

Kanonische SMILES

COC1C(=NC2=CC=CC=C2N1)N=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.